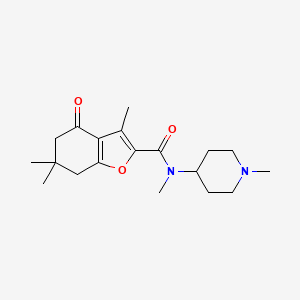

N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Description

N,3,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a fused bicyclic core, tetramethyl substitutions, and a 1-methylpiperidin-4-yl moiety. The compound’s rigid benzofuran scaffold and lipophilic substitutions may enhance membrane permeability and target binding compared to simpler analogs .

Properties

Molecular Formula |

C19H28N2O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H28N2O3/c1-12-16-14(22)10-19(2,3)11-15(16)24-17(12)18(23)21(5)13-6-8-20(4)9-7-13/h13H,6-11H2,1-5H3 |

InChI Key |

MCLJDAACHKGTSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C3CCN(CC3)C |

Origin of Product |

United States |

Biological Activity

N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety and a piperidine ring. The presence of multiple methyl groups contributes to its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, which play a crucial role in signal transduction in cells. For instance, the modulation of specific GPCRs can lead to significant physiological responses such as neurotransmission and hormone release .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This includes potential inhibition of protein kinases, which are critical for regulating cellular functions .

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

- Antineoplastic Activity : Similar compounds have demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant in the context of diseases like Alzheimer’s .

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use in treating infections .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of structurally related compounds on neuronal cell lines exposed to oxidative stress, it was found that these compounds significantly reduced cell death and preserved mitochondrial function. The proposed mechanism involved modulation of the Nrf2 pathway, which is crucial for antioxidant response .

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of similar benzofuran derivatives. The results indicated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation pathways. The study highlighted the importance of structure-activity relationships in optimizing efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The benzofuran moiety is known for its biological activity, and derivatives of benzofuran have shown promising results against various cancer cell lines. For instance, a study investigated new derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethanone, which demonstrated cytotoxic properties on human cancer cells and were screened for antibacterial activities . The structural similarities suggest that N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide could exhibit similar or enhanced effects.

2. Targeting Androgen Receptors

This compound may also serve as a potential antagonist for androgen receptors (AR), particularly in the context of castration-resistant prostate cancer (CRPC). The ability to inhibit AR signaling pathways could provide a therapeutic avenue for patients who have developed resistance to first or second-generation AR antagonists .

Structural Insights and Mechanisms

The unique structure of this compound allows it to interact with biological targets effectively. The presence of the piperidine ring enhances its solubility and bioavailability, which are critical factors for drug efficacy.

Case Studies

Case Study 1: Anticancer Activity

In a laboratory setting, derivatives similar to this compound were synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations. This suggests that modifications to the benzofuran structure can lead to compounds with enhanced anticancer properties.

Case Study 2: AR Antagonism

A research team focused on developing compounds that can effectively bind to androgen receptors in CRPC models. They found that certain structural features associated with this compound could be crucial in overcoming resistance mechanisms observed in clinical settings .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| N,N-Dimethylbenzamide | Benzamide core | Anticancer | Less potent than benzofuran derivatives |

| 1-(3-Methylbenzofuran) | Benzofuran core | Cytotoxicity against cancer cells | Effective in vitro |

| N-(1-Methylpiperidin) | Piperidine ring | Potential AR antagonist | Enhances solubility and bioavailability |

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The carboxamide group in the compound participates in coupling reactions, particularly during synthetic modifications. Key reagents and conditions include:

| Reaction Type | Reagents/Conditions | Purpose | Source |

|---|---|---|---|

| Amide bond formation | EDC, DCC, HOBt | Activate carboxyl groups for coupling | |

| Solvent systems | Dichloromethane, THF, DMF | Optimize reaction efficiency and solubility | |

| Monitoring | TLC, HPLC | Track reaction progress and purity |

These reactions are critical for introducing functional groups or modifying the piperidine substituent. For example, coupling agents like EDC facilitate the formation of stable amide bonds under mild conditions ().

Hydrolysis and Stability Under Acidic/Basic Conditions

The compound’s stability varies with pH:

-

Acidic hydrolysis : The tetrahydrofuran ring and carboxamide group may undergo partial cleavage in strong acids (e.g., HCl, H₂SO₄), forming intermediates like carboxylic acids or secondary amines ().

-

Basic conditions : The piperidine nitrogen can act as a weak base, forming salts in the presence of strong bases (e.g., NaOH), though this is reversible upon neutralization ().

Alkylation and Acylation

The piperidine nitrogen undergoes alkylation or acylation to introduce substituents. For instance:

This modification enhances solubility or alters biological activity ( ).

Oxidation of the Benzofuran Core

The benzofuran moiety can be oxidized using agents like KMnO₄ or CrO₃ to form diketones or quinones, though this may destabilize the tetrahydrofuran ring ().

Interaction with Biological Targets

While primarily studied for synthetic applications, the compound’s piperidine and benzofuran groups suggest potential interactions with:

-

Enzymes : Inhibition of cytochrome P450 isoforms via piperidine coordination to heme iron ().

-

Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to structural similarity to bioactive piperidine derivatives ( ).

Degradation Pathways

Under thermal or photolytic stress, the compound exhibits:

-

Thermal decomposition (>200°C): Breakdown into volatile fragments (e.g., CO₂, methylamines) detected via GC-MS ().

-

Photodegradation : UV exposure leads to ring-opening reactions, forming aldehydes and ketones ().

Comparative Reactivity with Analogues

The table below contrasts its reactivity with structurally related compounds:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Query Compound | Benzofuran, piperidine | Higher stability in polar aprotic solvents |

| 6-Methoxy-N-(1-methylpiperidin-4-yl) | Methoxy, piperidine | Enhanced electrophilic substitution at methoxy |

| TEMP-N-Oxyl | Piperidine-N-oxyl | Radical scavenging activity dominates |

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-containing benzofuran carboxamides. Below is a detailed comparison with structurally related analogs, focusing on key attributes:

Structural Similarities and Differences

Key Observations :

- The 1-methylpiperidin-4-yl group is conserved in both compounds, suggesting a shared pharmacophoric role (e.g., targeting cholinergic or aminergic receptors).

Physicochemical Properties

Limited experimental data are available for the target compound. However, inferences can be drawn from structural analogs:

Pharmacological Activity

While direct studies on the target compound are lacking, its structural features suggest mechanisms distinct from the patent compound:

- The benzofuran core may confer selectivity for enzymes or receptors preferring planar aromatic systems (e.g., kinase inhibitors).

- The fluorine atom in the patent compound enhances electronegativity, possibly improving binding affinity to targets like G protein-coupled receptors (GPCRs) .

Pharmacokinetics and Toxicity

- The target compound’s higher methyl group density may reduce aqueous solubility but improve blood-brain barrier penetration.

- The patent compound’s carbamide linker could increase metabolic susceptibility compared to the carboxamide group in the target compound.

Q & A

Q. What established synthetic routes are used to prepare this compound, and what intermediates are critical?

The synthesis typically involves coupling a substituted benzofuran-2-carboxylic acid derivative with a functionalized piperidine precursor. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) to form an active ester intermediate.

- Amide bond formation : Reaction with 1-methylpiperidin-4-amine under controlled pH and temperature to avoid side reactions .

- Purification : Recrystallization from methanol or ethanol to isolate the HCl salt form, improving stability and purity .

Q. Which spectroscopic techniques confirm the compound’s structure, and what diagnostic signals are expected?

- ¹H/¹³C NMR : Key signals include:

- Benzofuran carbonyl : ~160–165 ppm (¹³C).

- Piperidine N-methyl group : Singlet at ~2.2–2.4 ppm (¹H) and ~45–50 ppm (¹³C).

- Tetrahydrobenzofuran protons : Multiplet resonances between 1.5–3.0 ppm (¹H) due to methyl and cyclohexene groups .

Q. What purification methods are recommended for isolating this compound?

- Column chromatography : Use silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) to remove unreacted starting materials.

- Recrystallization : Ethanol or methanol is preferred for isolating the HCl salt, achieving >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final coupling step?

- Steric hindrance mitigation : Increase reaction temperature (e.g., 50–60°C) and use excess amine (1.5–2.0 equiv) to drive the coupling of bulky intermediates.

- Electronic effects : Introduce electron-withdrawing groups on the benzofuran core to enhance electrophilicity of the carbonyl carbon .

- Solvent choice : Anhydrous DMF or THF improves solubility of polar intermediates, reducing side-product formation .

Q. How can contradictions between theoretical and observed NMR data for the piperidine ring conformation be resolved?

- Variable-temperature NMR : Analyze dynamic equilibria between chair and boat conformations at low temperatures (e.g., –40°C in DMSO-d₆) to resolve splitting patterns .

- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate preferred conformers .

Q. What methods validate the compound’s stereochemistry and its impact on pharmacological activity?

- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., COD entry 2230670 provides analogous structural data) .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and correlate retention times with bioactivity assays (e.g., enzyme inhibition) .

- Docking studies : Map the compound’s 3D structure to target binding sites (e.g., serotonin receptors) to assess stereochemical influences on affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar carboxamide syntheses?

- Reaction monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry/reactant ratios in real time.

- Byproduct analysis : Identify side products (e.g., N-methylpiperidine oxidation) via high-resolution MS and optimize inert atmosphere conditions .

Q. Why might NMR spectra show unexpected splitting patterns for the tetrahydrobenzofuran protons?

- Dynamic effects : Ring-flipping in the tetrahydrobenzofuran moiety at room temperature causes averaged signals. Low-temperature NMR or NOESY experiments can reveal distinct proton environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.